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Compound of Interest
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Cat. No.: B1669002 Get Quote

Introduction

ROCK2-IN-8, also known as SR-3677, is a potent and highly selective inhibitor of Rho-

associated coiled-coil containing protein kinase 2 (ROCK2). This technical guide provides an

in-depth overview of the discovery, chemical synthesis, and biological characterization of this

compound, tailored for researchers, scientists, and drug development professionals. The

aberrant activation of the ROCK2 signaling pathway is implicated in a variety of pathological

conditions, making selective inhibitors like ROCK2-IN-8 valuable tools for both basic research

and therapeutic development.

Discovery of a Novel Class of ROCK2 Inhibitors
ROCK2-IN-8 was identified through a high-throughput screening campaign that led to the

discovery of a pyridine-thiazole-based compound.[1] Subsequent structure-activity relationship

(SAR) studies aimed at improving potency and selectivity resulted in the synthesis of a series

of 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides.[1][2][3] Within this series, compound

5 (ROCK2-IN-8/SR-3677) emerged as a lead candidate due to its exceptional potency in both

enzymatic and cell-based assays, with an IC50 of approximately 3 nM for ROCK2.[1][2][3][4][5]

Biochemical and Cellular Activity
The inhibitory activity of ROCK2-IN-8 was assessed through rigorous biochemical and cellular

assays. The quantitative data from these experiments are summarized in the tables below,

highlighting the compound's potency and selectivity.
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Compoun

d

ROCK1

IC50 (nM)

ROCK2

IC50 (nM)

ppMLC

IC50 (nM)

PKA IC50

(µM)

MRCKβ

IC50 (µM)

Akt1 IC50

(µM)

ROCK2-IN-

8 (5)
56 3 3 3.968 1.190 7.491

Table 1: In vitro inhibitory activity of ROCK2-IN-8 against ROCK1, ROCK2, and other kinases.

ppMLC refers to the cellular assay measuring the phosphorylation of myosin light chain. Data

sourced from Feng et al., 2008.[1][3]

Pharmacological studies demonstrated that ROCK2-IN-8 is effective in increasing aqueous

humor outflow in porcine eyes and inhibiting myosin light chain phosphorylation, a downstream

effector of ROCK2.[1][2][3][4][5]

Kinase Selectivity Profile
A key aspect of the development of ROCK2-IN-8 was ensuring its high selectivity to minimize

off-target effects. The compound was screened against a panel of 353 kinases, revealing an

off-target hit rate of only 1.4%.[2][4][5] Furthermore, it inhibited only 3 out of 70 non-kinase

enzymes and receptors, underscoring its specificity for the ROCK2 target.[2][4][5]

Experimental Protocols
ROCK2 Kinase Inhibition Assay
The enzymatic activity of ROCK2 was determined using a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay.

Reagents: Recombinant human ROCK2 enzyme, a suitable substrate peptide (e.g., a

derivative of S6 kinase substrate), ATP, and the test compound (ROCK2-IN-8).

Procedure:

A mixture of the substrate peptide and ATP in the kinase reaction buffer is added to the

wells of a microtiter plate.

The test compound, ROCK2-IN-8, is dispensed into the wells at varying concentrations.
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The kinase reaction is initiated by the addition of the ROCK2 enzyme.

The reaction is allowed to proceed at room temperature for a defined period (e.g., 4

hours).

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

specific antibody and a fluorescently labeled secondary antibody, with detection via TR-

FRET.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

Cellular Myosin Light Chain (MLC) Phosphorylation
Assay
The cellular potency of ROCK2-IN-8 was determined by measuring its ability to inhibit the

phosphorylation of the myosin light chain in cells.

Cell Culture: A suitable cell line expressing ROCK2 (e.g., human trabecular meshwork cells)

is cultured under standard conditions.

Procedure:

Cells are seeded in microtiter plates and allowed to adhere.

The cells are then treated with various concentrations of ROCK2-IN-8 for a specified time.

Following treatment, the cells are lysed, and the levels of phosphorylated MLC (ppMLC)

and total MLC are determined by an immunoassay, such as an ELISA or Western blot.

Data Analysis: The IC50 value is determined by plotting the percentage of ppMLC inhibition

against the concentration of ROCK2-IN-8.

Visualizing the Molecular Landscape
ROCK2 Signaling Pathway
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The RhoA/ROCK2 signaling cascade plays a crucial role in regulating various cellular

processes, including cytoskeletal dynamics, cell adhesion, and motility. The following diagram

illustrates the key components of this pathway and the point of intervention for ROCK2-IN-8.
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Figure 1: Simplified ROCK2 signaling pathway and the inhibitory action of ROCK2-IN-8.
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Chemical Synthesis of ROCK2-IN-8
The synthesis of ROCK2-IN-8 is a multi-step process that involves the strategic assembly of

the core chemical scaffold. The detailed synthetic route is outlined below.

2-Fluoro-4-bromo-nitrobenzene (6) Nitrobenzene derivative (7)

NaH, THF,
2-(dimethylamino)ethanol

Aryl amine (8)
SnCl2, ethanol

Bromide derivative (9)

Benzodioxane-2-carboxylic acid,
HATU/DIEA, DMF

ROCK2-IN-8 (5)

4-1H-pyrazoleboronic acid,
pinacol ester, Pd[P(Ph)3]4,

K2CO3, dioxane/H2O

Click to download full resolution via product page

Figure 2: Chemical synthesis workflow for ROCK2-IN-8 (Compound 5).

Synthetic Protocol
The synthesis of ROCK2-IN-8 (compound 5) begins with 2-fluoro-4-bromo-nitrobenzene (6).[1]

[3]

Step 1: Nucleophilic Substitution. The starting material (6) undergoes a nucleophilic

substitution reaction with 2-(dimethylamino)ethanol in the presence of sodium hydride (NaH)

in tetrahydrofuran (THF) to yield the nitrobenzene derivative (7).[1][3]

Step 2: Reduction. The nitro group of intermediate (7) is then reduced to an amine using

tin(II) chloride (SnCl2) in ethanol, affording the aryl amine (8).[1][3]

Step 3: Amide Formation. The newly formed amino group of (8) is coupled with

benzodioxane-2-carboxylic acid using HATU as a coupling reagent and DIEA as a base in

DMF to produce the bromide derivative (9).[1][3]

Step 4: Suzuki Coupling. The final step involves a Suzuki coupling reaction between the

bromide (9) and 4-(1H-pyrazol-1-yl)boronic acid pinacol ester, catalyzed by

tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate, to yield the

final product, ROCK2-IN-8 (5).[1][3]

Conclusion
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ROCK2-IN-8 is a potent, selective, and orally active inhibitor of ROCK2 that serves as a

valuable research tool for investigating the physiological and pathological roles of the ROCK2

signaling pathway. Its well-defined chemical synthesis and detailed biological characterization

provide a solid foundation for its use in a wide range of preclinical studies. The data and

protocols presented in this guide are intended to support the efforts of researchers in the fields

of cell biology, pharmacology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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